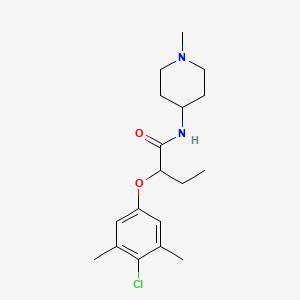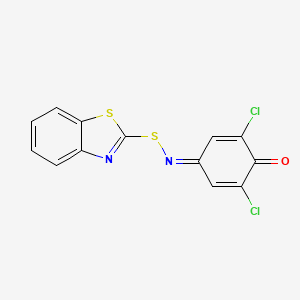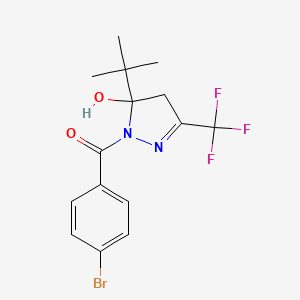
4-(3,5-dimethoxybenzyl)-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-dimethoxybenzyl)-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMMDA-2 and belongs to the family of phenethylamines. The chemical structure of DMMDA-2 includes a benzyl group attached to a morpholine ring, which is further substituted with two methyl groups and two methoxy groups.
作用机制
The mechanism of action of DMMDA-2 is not fully understood, but it is believed to involve the activation of various signaling pathways in the body. DMMDA-2 has been shown to interact with serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. DMMDA-2 has also been shown to interact with dopamine receptors, which are involved in the regulation of movement, motivation, and reward.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to produce a range of biochemical and physiological effects in the body. Studies have shown that DMMDA-2 can induce a state of euphoria, alter perception, and enhance cognitive function. DMMDA-2 has also been shown to exhibit potent analgesic properties, making it a potential candidate for the development of new pain medications.
实验室实验的优点和局限性
DMMDA-2 has several advantages as a research tool, including its potent activity and selectivity for specific receptors. However, DMMDA-2 also has some limitations, including its potential toxicity and the difficulty of synthesizing it in large quantities. DMMDA-2 is also subject to strict regulations due to its potential for abuse, which can limit its availability for research purposes.
未来方向
There are several future directions for research on DMMDA-2. One area of interest is the development of new therapeutic agents based on the structure of DMMDA-2. Researchers are also interested in studying the mechanism of action of DMMDA-2 to gain a better understanding of its effects on the body. Additionally, researchers are exploring the potential use of DMMDA-2 as a research tool for studying the function of specific receptors in the body.
合成方法
The synthesis of DMMDA-2 involves a multi-step process that requires expertise in organic chemistry. The initial step involves the preparation of 3,5-dimethoxybenzaldehyde, which is further reacted with 2,6-dimethylmorpholine in the presence of a reducing agent to yield DMMDA-2. The synthesis of DMMDA-2 is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
科学研究应用
DMMDA-2 has been studied extensively for its potential applications in various fields of scientific research. One of the primary applications of DMMDA-2 is in the field of medicinal chemistry, where it is being investigated for its potential as a therapeutic agent for various diseases. DMMDA-2 has been shown to exhibit potent activity against cancer cells, and it is being studied for its potential as an anticancer agent.
属性
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-11-8-16(9-12(2)19-11)10-13-5-14(17-3)7-15(6-13)18-4/h5-7,11-12H,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQWDDUTBBUJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dimethoxyphenyl)methyl]-2,6-dimethylmorpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-4-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4896324.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4896330.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4896337.png)

![1-ethoxy-2-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B4896352.png)
![4-bromo-2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B4896363.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4896372.png)
![N-benzyl-3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B4896378.png)

![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-ethylglycinamide](/img/structure/B4896392.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4896410.png)
